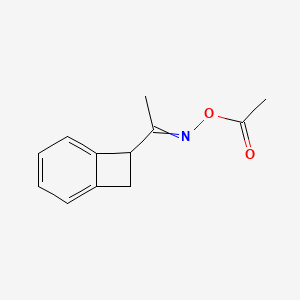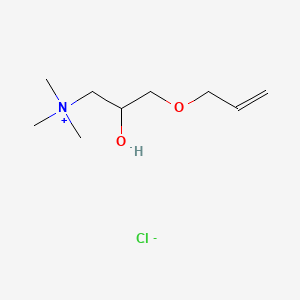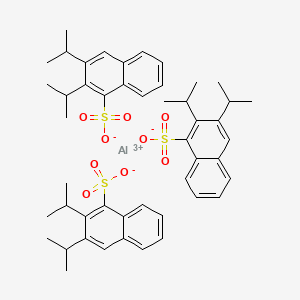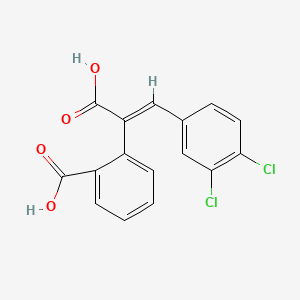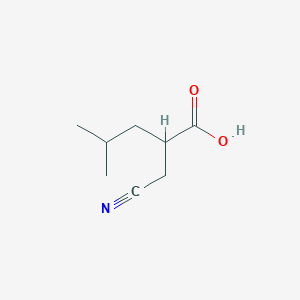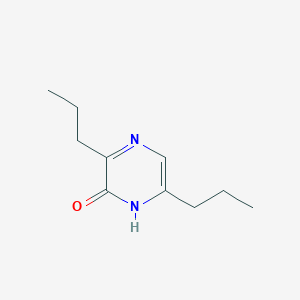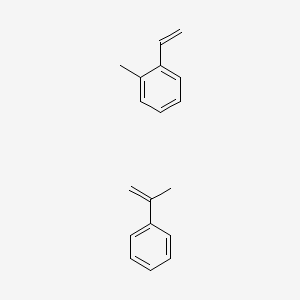
Poly(vinyltoluene-co-alpha-methylstyrene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(vinyltoluene-co-alpha-methylstyrene) is a copolymer composed of vinyltoluene and alpha-methylstyrene monomers. This compound is known for its unique properties, making it useful in various industrial applications. It is often used as an adhesive, paint, and lacquer additive due to its compatibility with other polymers such as acrylic, styrene, butadiene, and rosin .
Vorbereitungsmethoden
The synthesis of poly(vinyltoluene-co-alpha-methylstyrene) typically involves free-radical polymerization. This process can be carried out using various initiators and solvents under controlled conditions to achieve the desired molecular weight and composition. Industrial production methods often involve bulk polymerization, where the monomers are polymerized in the absence of solvents, leading to high-purity products .
Analyse Chemischer Reaktionen
Poly(vinyltoluene-co-alpha-methylstyrene) undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The copolymer can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions
Wissenschaftliche Forschungsanwendungen
Poly(vinyltoluene-co-alpha-methylstyrene) has a wide range of scientific research applications:
Chemistry: It is used as a model compound in polymer chemistry studies to understand copolymerization mechanisms and kinetics.
Biology: The compound is used in the development of biomedical devices and drug delivery systems due to its biocompatibility.
Medicine: It is explored for use in medical adhesives and coatings for medical devices.
Industry: The copolymer is used in the production of high-performance adhesives, coatings, and sealants
Wirkmechanismus
The mechanism of action of poly(vinyltoluene-co-alpha-methylstyrene) involves its interaction with various molecular targets and pathways. The copolymer’s effects are primarily due to its ability to form strong adhesive bonds and its compatibility with other polymers. The molecular targets include surface functional groups on substrates, which interact with the copolymer chains to form stable bonds .
Vergleich Mit ähnlichen Verbindungen
Poly(vinyltoluene-co-alpha-methylstyrene) is unique compared to other similar compounds due to its specific monomer composition and resulting properties. Similar compounds include:
Poly(alpha-methylstyrene): Known for its high thermal stability and rigidity.
Poly(vinyltoluene): Used for its excellent adhesive properties and compatibility with various polymers.
Poly(styrene-co-alpha-methylstyrene): Combines the properties of styrene and alpha-methylstyrene, offering a balance of flexibility and thermal stability
Poly(vinyltoluene-co-alpha-methylstyrene) stands out due to its balanced properties, making it suitable for a wide range of applications in different fields.
Eigenschaften
CAS-Nummer |
111019-00-2 |
|---|---|
Molekularformel |
C18H20 |
Molekulargewicht |
236.4 g/mol |
IUPAC-Name |
1-ethenyl-2-methylbenzene;prop-1-en-2-ylbenzene |
InChI |
InChI=1S/2C9H10/c1-8(2)9-6-4-3-5-7-9;1-3-9-7-5-4-6-8(9)2/h2*3-7H,1H2,2H3 |
InChI-Schlüssel |
OSBCHXNIHVRZCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C=C.CC(=C)C1=CC=CC=C1 |
Verwandte CAS-Nummern |
9017-27-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-methoxyphenyl)propyl]azaniumchloride](/img/structure/B13790237.png)
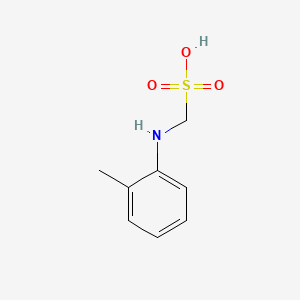
![(4S,4aR,8aR)-2,2-dimethyl-4-propan-2-yl-4,4a,5,7,8,8a-hexahydrothiopyrano[4,3-d][1,3]dioxine](/img/structure/B13790246.png)
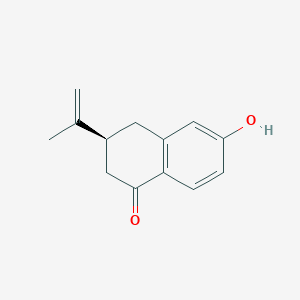
![2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B13790264.png)
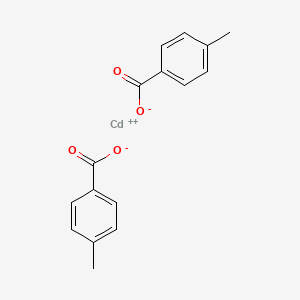
![5-Chloro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B13790273.png)
